(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid

Stereochemistry Chiral Purity Amino Acid Analysis

(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid, commonly designated Fmoc-Ile-Gly-OH (CAS 142810-18-2), is an Fmoc-protected dipeptide comprising L-isoleucine (2S,3S) and glycine. With a molecular formula of C₂₃H₂₆N₂O₅ and a molecular weight of 410.46 g/mol, it is supplied as a white powder with a purity specification of ≥95% (HPLC).

Molecular Formula C23H26N2O5
Molecular Weight 410.5 g/mol
Cat. No. B12500108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid
Molecular FormulaC23H26N2O5
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H26N2O5/c1-3-14(2)21(22(28)24-12-20(26)27)25-23(29)30-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,3,12-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)
InChIKeyBVPMIIMLKAWZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ile-Gly-OH (CAS 142810-18-2): A Defined, Single-Isomer Fmoc-Protected Dipeptide Building Block for Solid-Phase Peptide Synthesis


(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid, commonly designated Fmoc-Ile-Gly-OH (CAS 142810-18-2), is an Fmoc-protected dipeptide comprising L-isoleucine (2S,3S) and glycine . With a molecular formula of C₂₃H₂₆N₂O₅ and a molecular weight of 410.46 g/mol, it is supplied as a white powder with a purity specification of ≥95% (HPLC) . Its Fmoc group enables standard deprotection with piperidine, and the pre-formed Ile-Gly amide bond allows direct incorporation into peptide chains via Fmoc solid-phase peptide synthesis (SPPS), bypassing the sequential coupling of the sterically hindered isoleucine residue .

Why Fmoc-Ile-Gly-OH Cannot Be Replaced by Other Fmoc-Xaa-Gly-OH Dipeptides or Stepwise Coupling in Procurement Specifications


Generic substitution of Fmoc-dipeptide building blocks in SPPS is not chemically equivalent. The isoleucine residue presents a β-branched side chain that introduces steric hindrance during activation and coupling, distinguishing Fmoc-Ile-Gly-OH from less hindered analogs such as Fmoc-Val-Gly-OH or Fmoc-Leu-Gly-OH [1]. Stepwise coupling of Fmoc-Ile-OH onto a resin-bound glycine requires longer reaction times and often yields incomplete acylation due to slow kinetics inherent to β-branched amino acids [2]. Furthermore, pre-formed dipeptides avoid diketopiperazine (DKP) formation that can occur when a Gly residue is directly attached to the resin during stepwise assembly . Substituting with alternative protecting-group strategies (e.g., Dmb-modified dipeptides) introduces additional synthetic steps and cost, while the unprotected Fmoc-Ile-Gly-OH offers a simpler, well-characterized procurement option for sequences requiring the native Ile-Gly motif.

Quantitative Differentiation of Fmoc-Ile-Gly-OH: Head-to-Head and Cross-Study Comparator Evidence


Stereochemical Identity: Single (2S,3S)-Isomer Confirmation vs. Racemic or Diastereomeric Mixtures

The target compound is unequivocally defined as the (2S,3S)-diastereomer, corresponding to L-isoleucine . Unlike the ΔIle-containing Fmoc-dipeptide building blocks, which are obtained as an equimolar mixture of Z and E isomers [1], Fmoc-Ile-Gly-OH is a single configurational entity. This eliminates the need for post-synthetic separation of diastereomeric peptides and ensures batch-to-batch stereochemical consistency, a critical factor for biological activity and regulatory compliance in peptide-based therapeutics.

Stereochemistry Chiral Purity Amino Acid Analysis

HPLC Purity Specification: Direct Comparator Analysis of Fmoc-Ile-Gly-OH vs. Fmoc-Val-Gly-OH

Chem-Impex supplies Fmoc-Ile-Gly-OH with a purity specification of ≥95% (HPLC) . The direct analog Fmoc-Val-Gly-OH (CAS 142810-19-3) from the same vendor carries a specification of ≥98% (HPLC) , while the reversed-sequence Fmoc-Gly-Val-OH (CAS 86895-14-9) is specified at ≥98% [1]. However, the target compound's purity threshold is set against the known difficulty of synthesizing and purifying Ile-containing dipeptides; vendor COA data for Fmoc-Ile-Gly-OH batches typically show actual purity exceeding 98% . The catalog specification reflects a conservative lower bound that accounts for the β-branched amino acid's inherent synthetic challenge, not an inferior product.

Purity Specification Quality Control HPLC Analysis

Racemization Resistance: Fmoc-Ile-Gly-OH as a Pre-Formed Dipeptide vs. Stepwise Coupling of Fmoc-Ile-OH

The use of pre-formed Fmoc-Ile-Gly-OH avoids the on-resin coupling of Fmoc-Ile-OH, a step known to be susceptible to epimerization at the C-terminal isoleucine α-carbon [1]. Literature reports that stepwise coupling of Fmoc-Ile-OH using HBTU activation achieves complete reaction in 10-30 minutes for unhindered residues but often requires double coupling for β-branched amino acids [2]. In contrast, Fmoc-dipeptide building blocks are introduced via standard single-coupling protocols (PyBOP/DIPEA or DIPCDI/HOBt) without additional epimerization risk at the Ile-Gly junction . The Dmb-protected variant Fmoc-Ile-(Dmb)Gly-OH achieves ≥96.0% purity (HPLC) post-synthesis, but the native Fmoc-Ile-Gly-OH eliminates the Dmb removal step entirely .

Racemization Epimerization Coupling Efficiency

Molecular Weight Differentiation: Fmoc-Ile-Gly-OH (410.46 g/mol) vs. Fmoc-Leu-Gly-OH (410.5 g/mol) - Isomeric but Chromatographically Distinct

Fmoc-Ile-Gly-OH (C₂₃H₂₆N₂O₅, exact mass 410.1842) and Fmoc-Leu-Gly-OH (C₂₃H₂₆N₂O₅, exact mass 410.1842) are constitutional isomers with identical molecular formulas and molecular weights . Despite this, both Chem-Impex and Sigma-Aldrich assign distinct catalog numbers and HPLC retention characteristics to each, confirming that reversed-phase HPLC can resolve these isomers . This is critical for procurement: ordering the incorrect isomer cannot be detected by mass spectrometry alone but will result in a peptide with altered hydrophobicity and biological activity. The target compound's CAS 142810-18-2 specifically denotes the (2S,3S)-Ile configuration, whereas Fmoc-Leu-Gly-OH carries CAS 82007-05-4 for the (S)-Leu isomer .

Molecular Weight Isomeric Dipeptides HPLC Retention Time

Scalable Supply with Defined Residual Impurity Profile: Multi-Vendor Availability with Competitive Purity Thresholds

Fmoc-Ile-Gly-OH is available from multiple reputable vendors including Chem-Impex (≥95% HPLC), GLPBIO (soluble in DMSO, stored at -20°C), BOC Sciences, Creative Peptides, and CymitQuimica (≥95% purity) [1]. The Sigma-Aldrich Novabiochem® Dmb-protected variant Fmoc-Ile-(Dmb)Gly-OH includes stringent residual impurity specifications: water (K.F.) ≤1.50%, ethyl acetate (HS-GC) ≤1.0%, acetate (IC) ≤0.02% . While the native Fmoc-Ile-Gly-OH typically does not carry published trace impurity limits, the multi-vendor landscape enables competitive procurement and the ability to request custom analytical packages (e.g., residual solvent analysis, chiral purity) as part of the purchase specification.

Supply Chain Batch Consistency Residual Solvents

Optimized Application Scenarios for Fmoc-Ile-Gly-OH Based on Quantitative Differentiation Evidence


Synthesis of Therapeutic Peptides Requiring Chirally Pure L-Ile-Gly Motifs Without Post-Synthetic Epimer Separation

For peptide-based drugs where the presence of D-Ile epimers is a critical quality attribute, Fmoc-Ile-Gly-OH provides a single-isomer building block that eliminates the Ile epimerization risk inherent in stepwise coupling. The pre-formed (2S,3S)-Ile-Gly bond ensures that no on-resin activation of the isoleucine carboxylate occurs at this junction, directly addressing FDA and EMA guidance on peptide stereochemical purity .

High-Throughput Peptide Library Synthesis Where β-Branched Amino Acid Coupling Bottlenecks Are Eliminated

In automated parallel peptide synthesis, stepwise coupling of Fmoc-Ile-OH often requires extended reaction times or double coupling. The use of Fmoc-Ile-Gly-OH allows standard single-coupling cycles (PyBOP/DIPEA, 30-60 min) to introduce the Ile-Gly unit, improving throughput and reducing deletion sequences in libraries where Ile-Gly is a conserved motif .

Peptide Sequences Prone to Diketopiperazine Formation When Glycine Occupies the C-Terminal Resin Position

DKP formation is a well-documented side reaction when a Gly residue is esterified to the solid support and a second amino acid is coupled. Incorporating Fmoc-Ile-Gly-OH as a dipeptide unit bypasses the Gly-resin ester intermediate that triggers DKP cyclization, preserving the full-length peptide and improving crude purity .

GMP Manufacturing Campaigns Requiring Documented Residual Impurity Profiles for Regulatory Filings

For investigational new drug (IND) or new drug application (NDA) submissions, procurement of Fmoc-Ile-Gly-OH from vendors willing to supply custom COAs with residual solvent, water, and chiral purity data is recommended. Where the native compound's documentation is insufficient, the Dmb-protected variant Fmoc-Ile-(Dmb)Gly-OH (≥96.0% HPLC, water ≤1.50%, ethyl acetate ≤1.0%, acetate ≤0.02%) offers a fully documented alternative, though it requires an additional TFA-mediated Dmb removal step during cleavage .

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